The core structure of this compound belongs to the class of cyclopenta[a]phenanthrenes, a group of polycyclic hydrocarbons. The presence of the "dodecahydro" prefix indicates it has 12 saturated carbon-carbon bonds, while the functional groups "-ol" (hydroxyl) and "-one" (ketone) suggest the presence of an alcohol and a ketone, respectively. The steroid nature is further suggested by the methyl groups and the specific numbering of the carbon atoms [].
Information on specific chemical reactions involving this modified estradiol is not readily available in scientific databases. However, as a variant of estradiol, it might be synthesized through similar pathways involving cholesterol as a precursor [].